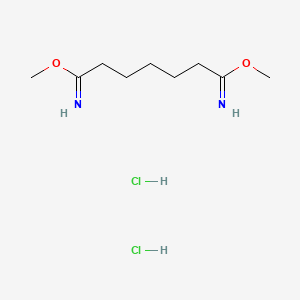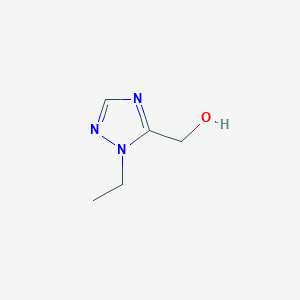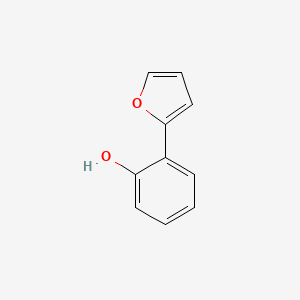
2-(difluoromethyl)benzoic Acid
Overview
Description
2-(Difluoromethyl)benzoic acid is a compound that can be associated with the broader class of benzoic acid derivatives. These derivatives are characterized by a benzene ring substituted with a carboxylic acid group and various other functional groups. In the case of this compound, the substitution involves a difluoromethyl group. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound due to their high electronegativity and the ability to form strong hydrogen bonds.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, such as this compound, can be achieved through various methods. One approach is the copper(I)-catalyzed reaction, which involves a tandem reaction process that includes intramolecular C-O bond formation and C-H activation . Another method involves microbial dihydroxylation of benzoic acid, followed by specific oxidative and rearrangement reactions to produce a wide array of functionalized cyclohexanecarboxylic acid derivatives . Although the direct synthesis of this compound is not detailed in the provided papers, these methods offer insights into the potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be investigated using spectroscopic methods and density functional theory (DFT) calculations . For instance, the study of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid provides insights into the vibrational wavenumbers, infrared intensities, and Raman activities, which are crucial for understanding the molecular structure . The crystal structure of related compounds, such as 2-(2,6-dichlorophenylcarbamoyl)benzoic acid, reveals information about the spatial arrangement of the molecules, hydrogen bonding, and the relationship between different substituents and the benzene ring .
Chemical Reactions Analysis
Benzoic acid derivatives can undergo a variety of chemical reactions, including transformations that lead to novel chemical structures and products not previously described . The reactivity of these compounds can be influenced by the presence of substituents, which can either activate or deactivate the benzene ring towards further chemical reactions. The synthesis of perfluoroalkylalkoxy substituted benzoic acid derivatives demonstrates the potential for forming dimers through hydrogen bonding or complexes with bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The presence of fluorine atoms, for example, can enhance the acidity of the carboxylic acid group and affect the compound's solubility and boiling point. The study of perfluoroalkylalkoxy substituted benzoic acid derivatives suggests that these materials can organize into nano-phase separated liquid crystalline structures, indicating unique physical properties . Additionally, the synthesis of 2,4-difluoro benzoic acid and the optimization of reaction conditions using uniform design highlight the importance of understanding the physical and chemical properties for the efficient production of such compounds .
Scientific Research Applications
Synthesis and Chemical Properties
- Derivatives Preparation : A method to generate both benzoyl fluorides and benzoic acids from phenols via oxidative dearomatization has been described, highlighting the flexibility of 2-(difluoromethyl)benzoic acid in chemical synthesis Meixian Yang et al., 2023.
- Nucleophilic Properties : The difluoromethyl group, a key feature in this compound, has been shown to act as a masked nucleophile, facilitating the construction of benzylic linkages, which are significant in medicinal chemistry Jacob B. Geri et al., 2018.
Material Science Applications
- Microencapsulation : The effect of benzoic acid concentration and drying air temperature on the physical characteristics of powders produced by spray drying was studied, using maltodextrin and modified starch as wall materials, suggesting potential applications in food preservation Gerson Reginaldo Marques et al., 2016.
- Detection and Analysis : Polyaniline/Al bismuthate composite nanorods were prepared for effective detection of benzoic acid, indicating applications in quality assurance in pharmaceutical, food, and chemistry industries L. Pei et al., 2020.
Analytical Chemistry
- Rapid Detection Methods : The study on silica gel thin-film microextraction coupled to surface enhanced Raman scattering demonstrated a rapid, convenient, and sensitive method for detecting benzoic acid in carbonated beverages Lemei Cai et al., 2018.
Environmental and Industrial Applications
- Adsorptive Crystallization : Research on adsorptive crystallization of benzoic acid in aerogels from supercritical solutions explored the influence of adsorptive properties on crystallization behavior, with implications for pharmaceutical applications B. Gorle et al., 2010.
Mechanism of Action
Target of Action
It’s worth noting that benzoic acid derivatives are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The properties of benzoic acid derivatives can vary widely depending on their specific chemical structures .
Result of Action
Benzoic acid derivatives can have a wide range of effects, depending on their specific targets and modes of action .
Action Environment
The action, efficacy, and stability of 2-(difluoromethyl)benzoic Acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(Difluoromethyl)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound is known to interact with various enzymes, including those involved in metabolic pathways. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between this compound and enzymes are often mediated through hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can modulate cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzymes, changes in protein conformation, and alterations in gene expression. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. The degradation products can have different biological activities, which may contribute to the observed long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including liver and kidney damage, inflammation, and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range results in significant changes in physiological and biochemical parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interactions between this compound and metabolic enzymes are critical for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus may affect gene expression, while its localization in the mitochondria can impact cellular energy production .
properties
IUPAC Name |
2-(difluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCADJZMMYROPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467591 | |
| Record name | 2-(difluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
799814-32-7 | |
| Record name | 2-(difluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 799814-32-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)



